molecular formula C17H17NO2 B15211756 5-(4-Methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazole CAS No. 51250-75-0

5-(4-Methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazole

Cat. No.: B15211756
CAS No.: 51250-75-0
M. Wt: 267.32 g/mol
InChI Key: HCBZXRTVCJMVCE-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazole is a chemical compound of significant interest in medicinal chemistry and pharmacological research, primarily recognized for its role as a potent and selective inhibitor of the Janus Kinase 2 (JAK2) enzyme . The JAK/STAT signaling pathway is a critical mediator of cytokine signaling, and its dysregulation is implicated in a range of pathologies, including myeloproliferative neoplasms, autoimmune diseases, and cancers . This compound, by selectively targeting JAK2, serves as a valuable pharmacological tool for elucidating the specific contributions of this kinase to disease mechanisms and for validating JAK2 as a therapeutic target in cellular and animal models. Its structure, featuring a 4,5-dihydro-1,2-oxazole (isoxazoline) core, is a common pharmacophore in drug discovery, contributing to its bioactivity and molecular interactions. Researchers utilize this compound to investigate intracellular signal transduction, study hematopoiesis, and screen for potential therapeutic agents in conditions driven by hyperactive JAK2 signaling, such as polycythemia vera and primary myelofibrosis. This product is supplied for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

51250-75-0

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazole

InChI

InChI=1S/C17H17NO2/c1-12-3-5-13(6-4-12)16-11-17(20-18-16)14-7-9-15(19-2)10-8-14/h3-10,17H,11H2,1-2H3

InChI Key

HCBZXRTVCJMVCE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(C2)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-3-(p-tolyl)-4,5-dihydroisoxazole typically involves the cycloaddition reaction between a nitrile oxide and an alkene. The nitrile oxide can be generated in situ from an oxime using an oxidizing agent such as chloramine-T or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and solvents may be optimized for cost-effectiveness and yield. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-3-(p-tolyl)-4,5-dihydroisoxazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The methoxy and tolyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted isoxazole derivatives.

Scientific Research Applications

5-(4-Methoxyphenyl)-3-(p-tolyl)-4,5-dihydroisoxazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It can be used in the production of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-3-(p-tolyl)-4,5-dihydroisoxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs. Halogenated derivatives (e.g., pyroxasulfone) exhibit increased lipophilicity, favoring agrochemical applications .
  • Bioactivity :
    • Furan-substituted derivatives (e.g., 2g, 2b) show neuropharmacological activity, with potency influenced by substituent electronegativity .
    • The target compound’s methyl group may reduce metabolic degradation compared to bulkier substituents in antiviral analogs .

Structural and Crystallographic Insights

  • Conformational Analysis :

    • Crystal structures of related compounds (e.g., benzofuran derivatives) reveal dihedral angles between the isoxazoline ring and aromatic substituents (e.g., 87.19° for benzofuran vs. 15.51° for p-tolyl) . These angles influence molecular planarity and packing.
    • Hydrogen bonding (e.g., O–H⋯N interactions) stabilizes crystal lattices and may correlate with solubility .
  • Puckering Parameters :

    • The isoxazoline ring adopts a flattened envelope conformation (Q = 0.2406 Å, φ = 183.41°) in benzofuran derivatives, with deviations <0.15 Å . The target compound likely exhibits similar flexibility.

Physicochemical Properties

Property Target Compound 2g 2b
Melting Point Not reported 134–136°C 142°C
FTIR Peaks (cm⁻¹) Not reported 1651 (C=N), 1357 (C–O–N) 1661 (C=N), 1356 (C–O–N)
Elemental Analysis Not reported C: 80.03%, H: 6.23%, N: 6.23% C: 73.34%, H: 5.28%, N: 6.62%

Trends :

  • Higher melting points in chloro-substituted derivatives (e.g., 2b) suggest stronger intermolecular forces due to polarizable Cl atoms .
  • Elemental analysis discrepancies (e.g., H% in 2g) may arise from synthesis impurities or hydration .

Q & A

Q. What are the optimal synthetic routes for 5-(4-Methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazole?

Methodological Answer: The synthesis typically involves cyclization reactions using precursors like amidoximes and carboxylic acids under controlled conditions. Key steps include:

  • Solvent Selection : Polar aprotic solvents (e.g., dimethylformamide) or ethanol are preferred to stabilize intermediates and enhance reaction efficiency .
  • Catalysts : Triethylamine or acetic anhydride can accelerate cyclization, while InCl₃ has been used in analogous heterocycle syntheses to improve yields .
  • Temperature Control : Reactions are often conducted at reflux (e.g., 80–100°C) to drive cyclization without decomposition. Post-reaction purification via recrystallization (methanol/water mixtures) ensures high purity .

Q. How can spectroscopic and crystallographic methods be employed to characterize this compound?

Methodological Answer:

  • Spectroscopy :
    • NMR : Use ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy and methyl groups) and dihydro-oxazole ring conformation. Aromatic protons typically appear as doublets (δ 6.5–7.5 ppm) .
    • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns.
  • X-ray Crystallography : Single-crystal X-ray diffraction resolves the dihydro-oxazole ring geometry and intermolecular interactions (e.g., C–H⋯O hydrogen bonding) . Disorder in crystal structures, if present, should be modeled using split positions (occupancy ratios ~0.6:0.4) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

Methodological Answer: Discrepancies in crystallographic parameters (e.g., bond lengths, angles) may arise from disorder or thermal motion. Strategies include:

  • Disorder Modeling : Refine split positions for disordered atoms with occupancy factors derived from diffraction data (e.g., 0.634:0.366 ratio observed in related structures) .
  • Validation Tools : Use checkCIF/PLATON to identify outliers in geometric parameters. Compare with analogous structures (e.g., 3,5-bis(4-methoxyphenyl)-4,5-dihydroisoxazole) to benchmark expected values .
  • Low-Temperature Data Collection : Conduct experiments at 100 K to minimize thermal motion artifacts and improve resolution .

Q. How to design experiments to study structure-activity relationships (SAR) for pharmacological applications?

Methodological Answer:

  • Functional Group Variation : Synthesize analogs with substituent modifications (e.g., replacing methoxy with halogens or varying methyl groups). Assess bioactivity changes using assays like enzyme inhibition or cytotoxicity .
  • Solubility Optimization : Introduce polar groups (e.g., hydroxyl, amino) to enhance aqueous solubility while retaining the oxazole core. LogP calculations and HPLC retention times can guide modifications .
  • Computational Modeling : Perform docking studies to predict binding affinities toward target proteins (e.g., kinases). Compare with experimental IC₅₀ values to validate SAR hypotheses .

Q. What strategies are recommended for systematic literature reviews on this compound?

Methodological Answer:

  • Database Search : Use SciFinder, PubMed, and Web of Science with keywords: "dihydroisoxazole synthesis," "oxazole derivatives," and "crystallographic analysis." Exclude non-peer-reviewed sources .

    05 文献检索Literature search for meta-analysis
    02:58
  • Inclusion Criteria : Prioritize studies with full experimental details (e.g., synthetic protocols, spectral data). Use reference management tools (e.g., Zotero) to track citations .

  • Contradiction Analysis : Tabulate conflicting data (e.g., reaction yields, spectral peaks) and cross-validate with primary sources. Contact authors for raw data if needed .

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